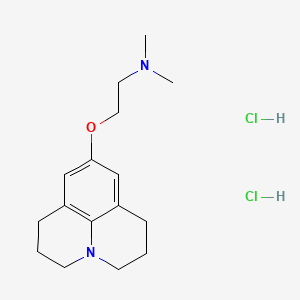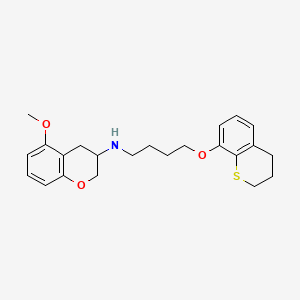
FK4Tzf2EG6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) , also known by its identifier FK4Tzf2EG6 , is a complex organic molecule with the molecular formula C16H20N2O8S3 . This compound is characterized by its unique structure, which includes two ethanesulfonic acid groups attached to a 4,4’-diaminodiphenylsulfone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) typically involves the sulfonation of 4,4’-diaminodiphenylsulfone. This process can be carried out using ethanesulfonic acid under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 4,4’-diaminodiphenylsulfone is reacted with ethanesulfonic acid. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino compounds .
Applications De Recherche Scientifique
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate immune responses and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-diaminodiphenylsulfone: The parent compound without the ethanesulfonic acid groups.
Sulfanilamide: Another sulfonamide compound with similar antimicrobial properties.
Dapsone: A related compound used in the treatment of leprosy and dermatitis herpetiformis
Uniqueness
4,4’-diaminodiphenylsulfone N,N’-bis(1-ethanesulfonic acid) is unique due to the presence of two ethanesulfonic acid groups, which enhance its solubility and potentially its biological activity compared to its parent compound and other similar sulfonamides .
Propriétés
Numéro CAS |
698336-39-9 |
|---|---|
Formule moléculaire |
C16H20N2O8S3 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-[4-[4-(1-sulfoethylamino)phenyl]sulfonylanilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H20N2O8S3/c1-11(28(21,22)23)17-13-3-7-15(8-4-13)27(19,20)16-9-5-14(6-10-16)18-12(2)29(24,25)26/h3-12,17-18H,1-2H3,(H,21,22,23)(H,24,25,26) |
Clé InChI |
INVAILDPZBGQFE-UHFFFAOYSA-N |
SMILES canonique |
CC(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)

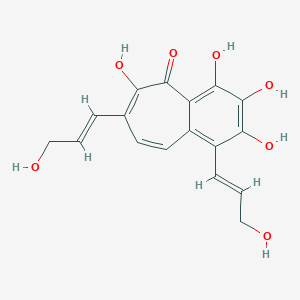
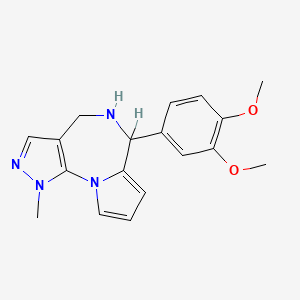
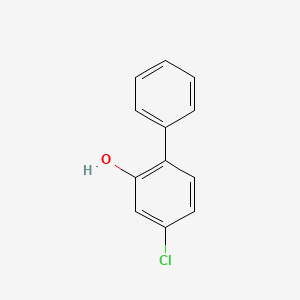
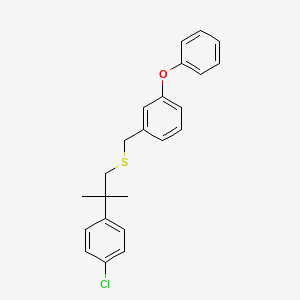
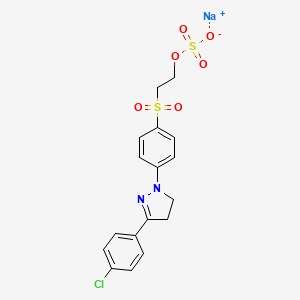
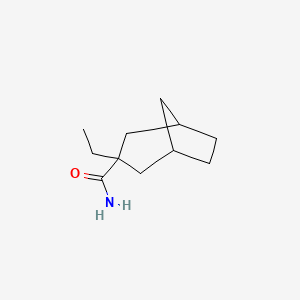
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)


